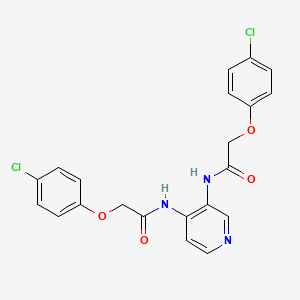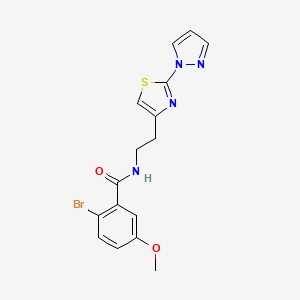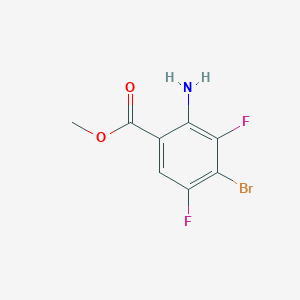![molecular formula C13H10N4O B2972580 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine CAS No. 321998-82-7](/img/structure/B2972580.png)
2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is a heterocyclic compound with the molecular formula C13H10N4O. It is characterized by the presence of a pyrazole ring attached to a phenoxy group, which is further connected to a pyrimidine ring.
Wirkmechanismus
Target of Action
The primary target of 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic nucleotides.
Mode of Action
It is believed to interact with its target enzyme, leading to changes in the enzyme’s activity . This interaction could potentially alter the balance of cyclic nucleotides within the cell, affecting various cellular processes.
Biochemical Pathways
Given its target, it is likely to impact pathways involving cyclic nucleotides . These pathways play a role in a wide range of cellular processes, including cell growth and differentiation, immune response, and neurotransmission.
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives have been shown to participate in various biochemical reactions . They can interact with different enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine typically involves the reaction of 4-(1H-pyrazol-3-yl)phenol with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in solvents such as dichloromethane (DCM) or DMF.
Major Products:
Oxidation: Formation of corresponding pyrazole-phenoxy-pyrimidine oxides.
Reduction: Formation of reduced pyrazole-phenoxy-pyrimidine derivatives.
Substitution: Formation of substituted pyrazole-phenoxy-pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-Pyrazol-3-yl)pyridine
- 4-(1H-Pyrazol-3-yl)phenol
- 2-(4-(1H-Pyrazol-3-yl)phenoxy)quinoline
Comparison: 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is unique due to its specific combination of pyrazole, phenoxy, and pyrimidine rings, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUESIXAVJTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)

![N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B2972506.png)

![2,4-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B2972510.png)
![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2972511.png)






![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
